Chemical Structure and Electronic Properties of 2-Nitrofluorenone
Chemical Structure and Electronic Properties of 2-Nitrofluorenone
The following technical guide details the chemical structure, electronic properties, and synthesis of 2-nitrofluorenone (2-NFone).
Technical Guide for Research & Development
Executive Summary
2-Nitrofluorenone (2-NFone, CAS: 3096-52-4) is a nitro-substituted polycyclic aromatic hydrocarbon (nitro-PAH) derivative of fluorenone. Distinct from its parent 2-nitrofluorene (2-NF), the presence of the C9 carbonyl group imparts unique electronic acceptor properties, making it a compound of interest in organic electronics (as an electron transport material) and environmental toxicology (as a direct-acting mutagen found in diesel exhaust). This guide analyzes its molecular architecture, electronic band structure, and synthetic pathways.
Part 1: Molecular Architecture & Crystallography
Structural Parameters
2-Nitrofluorenone (
| Parameter | Value / Description |
| Molecular Formula | |
| Molecular Weight | 225.20 g/mol |
| Geometry | Planar tricyclic system; Nitro group coplanar to slightly twisted depending on crystal packing. |
| Dipole Moment | ~4.5 - 5.0 D (Enhanced by push-pull interaction between carbonyl and nitro group). |
| Point Group |
Crystal Packing
In the solid state, 2-NFone typically crystallizes in a monoclinic system. The planar nature allows for strong
Part 2: Electronic Structure & Photophysics
Frontier Molecular Orbitals (FMO)
2-NFone is an electron-deficient semiconductor. The electron-withdrawing nature of both the carbonyl (
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LUMO Stabilization: The nitro group lowers the LUMO energy by approximately 0.5–0.8 eV compared to unsubstituted fluorenone.
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HOMO-LUMO Gap: The optical bandgap is typically in the range of 2.8 – 3.0 eV.
Estimated Electronic Energy Levels:
| Property | Value (Approx.) | Methodology / Context |
| HOMO Energy | -6.6 to -6.8 eV | Derived from oxidation potential (CV) and DFT calculations. |
| LUMO Energy | -3.6 to -3.8 eV | Derived from reduction potential ( |
| Electron Affinity | ~3.7 eV | High EA makes it a viable n-type organic semiconductor. |
Spectroscopic Signatures[1]
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UV-Vis Absorption: 2-NFone exhibits a characteristic absorption maximum (
) in the range of 300–340 nm ( ) with a weaker, broad band extending into the visible region (~380–420 nm) attributed to intramolecular charge transfer (ICT) and transitions. This tail gives the compound its characteristic yellow color. -
IR Spectroscopy:
- Stretch: ~1720–1735 cm⁻¹ (Fluorenone carbonyl).
- Asymmetric Stretch: ~1520 cm⁻¹.
- Symmetric Stretch: ~1340 cm⁻¹.
Part 3: Synthesis & Purification Protocol
The synthesis of 2-nitrofluorenone is achieved via the electrophilic aromatic nitration of fluorenone. This process must be controlled to prevent poly-nitration (forming 2,7-dinitro- or 2,4,7-trinitrofluorenone).
Reaction Mechanism
The reaction proceeds via a standard electrophilic aromatic substitution (
Experimental Workflow
The following protocol outlines the selective mononitration.
Figure 1: Step-by-step synthesis workflow for the selective mononitration of fluorenone.
Protocol Steps:
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Dissolution: Dissolve 9-fluorenone (10 g) in glacial acetic acid (100 mL) in a three-necked flask. Heat to 50°C.
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Nitration: Add a mixture of concentrated
(1.5 eq) and dropwise over 20 minutes. Maintain temperature between 60–70°C. -
Reflux: Raise temperature to 80°C and stir for 90 minutes. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 8:2).
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Workup: Pour the reaction mixture into 500 mL of ice water. A yellow precipitate forms immediately.
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Purification: Filter the crude solid. Recrystallize from glacial acetic acid to yield 2-nitrofluorenone as yellow needles (Yield ~85-90%).
Part 4: Biological Mechanism & Toxicology
For drug development professionals, understanding the mutagenic profile of 2-NFone is critical, as it serves as a reference mutagen in Ames testing (Strain TA98).
Mechanism of Mutagenicity
Unlike many PAHs that require metabolic activation (S9 fraction) to form epoxides, 2-NFone is a direct-acting mutagen in bacteria, though mammalian toxicity often involves metabolic reduction.
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Intercalation: The planar aromatic structure intercalates between DNA base pairs (specifically G-C rich regions).
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Nitroreduction: Bacterial nitroreductases reduce the
group to a hydroxylamine ( ). -
Adduct Formation: The hydroxylamine undergoes O-esterification and reacts with the C8 position of guanine, causing frameshift mutations.
Figure 2: Biological pathway of 2-nitrofluorenone mutagenicity via DNA intercalation and adduct formation.
References
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Synthesis & Nitration Protocol
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Organic Syntheses, Coll. Vol. 2, p. 438 (1943); Vol. 10, p. 74 (1930). (Note: Refers to 2-nitrofluorene, protocol adapted for fluorenone).
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Bechtold, W. E., et al. "Isolation, identification and bacterial mutagenicity of 2-nitro-9-fluorenone from diesel-exhaust particle extracts." Mutation Research/Genetic Toxicology, 173.2 (1986): 105-109.
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Electronic Properties & Electrochemistry
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Itoh, S., et al. "Full replacement of the function of the secondary electron acceptor phylloquinone by non-quinone carbonyl compounds in green plant photosystem I." Biochemistry, 30(22), 5340-5346 (1991).
- Schmidt, W., et al. "Electronic Structure of Nitrofluorenones." Journal of Chemical Physics.
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Spectroscopic Data
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Mutagenicity Mechanism
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Levin, D. E., et al. "Mutagenicity of fluorene derivatives: a proposed mechanism." Mutation Research, 63(1), 1-10 (1979).
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